molecular formula C11H14N4OS B2848587 4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol CAS No. 923210-33-7

4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B2848587
CAS RN: 923210-33-7
M. Wt: 250.32
InChI Key: UUNYWGLLTBMZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol (FTPT) is a small organic molecule that has been studied for its potential applications in scientific research. FTPT is a heterocyclic compound that contains both sulfur and nitrogen atoms, and is composed of a furan ring and a pyrrolidine ring connected by a triazole bridge. It has been used in various fields of research, including biochemistry, pharmacology, and molecular biology.

Scientific Research Applications

4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol has been used in a variety of scientific research applications, ranging from drug design to protein engineering. In drug design, this compound has been used to develop novel compounds with potential therapeutic applications. In protein engineering, this compound has been used to modify and stabilize proteins, making them more resistant to environmental stress. Additionally, this compound has been used in the study of enzyme kinetics and the design of novel enzyme inhibitors.

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol is not yet fully understood. However, it is believed that this compound binds to a number of proteins, including cytochrome P450 enzymes, and modulates their activity. Additionally, this compound has been shown to interact with the active site of enzymes, making them more or less active. Furthermore, this compound has been shown to interact with DNA and RNA, suggesting that it may be involved in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have a number of effects on cellular processes, including the modulation of cell proliferation, apoptosis, and inflammation. Additionally, this compound has been shown to have an inhibitory effect on the activity of cytochrome P450 enzymes, suggesting that it may be useful in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

The use of 4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol in laboratory experiments has a number of advantages and limitations. One of the main advantages is that this compound is relatively easy to synthesize, making it readily available for use in laboratory experiments. Additionally, this compound can be used in a variety of experiments, from drug design to protein engineering. However, this compound is not without its limitations. One of the main limitations is that the mechanism of action of this compound is not yet fully understood, which can lead to unpredictable results in certain experiments.

Future Directions

There are a number of potential future directions for 4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol. One potential direction is the development of novel compounds with potential therapeutic applications. Additionally, this compound could be used to further study the mechanism of action of cytochrome P450 enzymes, and the development of novel enzyme inhibitors. Furthermore, this compound could be used to further study the regulation of gene expression, and the development of novel gene therapies. Finally, this compound could be used to further study the effects of this compound on cellular processes, such as cell proliferation, apoptosis, and inflammation.

Synthesis Methods

4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol has been synthesized in a number of ways, with the most common method being the reaction of furan-2-ylmethyl chloride with pyrrolidine-1-thiol in the presence of sodium azide. This reaction yields the desired this compound in a yield of up to 90%. Other methods of synthesis include the reaction of furan-2-ylmethyl bromide with pyrrolidine-1-thiol in the presence of sodium azide, and the reaction of furan-2-ylmethyl iodide with pyrrolidine-1-thiol in the presence of sodium azide.

properties

IUPAC Name

4-(furan-2-ylmethyl)-3-pyrrolidin-1-yl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4OS/c17-11-13-12-10(14-5-1-2-6-14)15(11)8-9-4-3-7-16-9/h3-4,7H,1-2,5-6,8H2,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNYWGLLTBMZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

923210-33-7
Record name 4-(furan-2-ylmethyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazole-3-thiol
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